molecular formula C13H18N2O3 B1382973 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1788685-73-3

5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1382973
M. Wt: 250.29 g/mol
InChI Key: LTPCNERPCUODGV-UHFFFAOYSA-N
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Description

The compound “5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A classical method for the synthesis of piperidones involves combining an alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hydrogen borrowing the [5 + 1] annulation method was reported by Donohoe et al. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have shown properties as anti-inflammatory and analgesic agents. In a study, various related compounds demonstrated significant potency as analgesics in mouse models, although they exhibited a lower level of anti-inflammatory activity (Muchowski et al., 1989).

Inhibitory Activity on Aldose Reductase Enzyme

A synthesized compound related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid was found to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests its potential utility in treating various pathological conditions related to these processes (Anagnostou et al., 2002).

Anticancer Activity

Novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, a structurally similar compound, have been synthesized. These compounds exhibited in vitro cytotoxicities against various cancer cell lines, suggesting their potential as anticancer agents (Qiao et al., 2021).

Antimicrobial Properties

Some novel derivatives of 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid have shown promising in vitro antimicrobial activities. This indicates their potential application in developing new antimicrobial agents (Hublikar et al., 2019).

Use as a Chiral Building Block

The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. Its derivatives have been utilized in asymmetric syntheses, highlighting its utility in creating complex organic molecules (Takahata et al., 2002).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, a closely related compound, has been determined. This study provides valuable insights into the structural characteristics of these types of compounds (Rae et al., 1980).

Role in Aromatic Rice Flavor

Research on 2-acetyl-1-pyrroline, a compound structurally related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, has shown its significance in contributing to the flavor of aromatic rice. This study helps understand the biosynthetic pathways of flavor compounds in plants (Huang et al., 2008).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new discoveries and applications on the horizon .

properties

IUPAC Name

5-(1-acetylpiperidin-2-yl)-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(16)15-8-4-3-5-11(15)10-6-7-12(13(17)18)14(10)2/h6-7,11H,3-5,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPCNERPCUODGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

1788685-73-3
Record name 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
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